![molecular formula C18H20F2N4O B2552887 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2034634-30-3](/img/structure/B2552887.png)
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
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Description
The compound , (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone, is a derivative of piperazine and pyrazole, which are both significant in medicinal chemistry due to their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis of piperazine derivatives with anticancer and antituberculosis properties is detailed in the first paper . The second paper discusses a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects . These studies suggest that the compound may also possess similar biological activities due to the presence of the piperazine and pyrazole moieties.
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the first paper, where a reductive amination method is employed using sodium triacetoxyborohydride to yield the desired products . Although the exact synthesis of the compound is not provided, it can be inferred that a similar method could be applied, considering the structural similarities. The synthesis process is characterized by its simplicity and convenience, which could be advantageous for the production of the compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further linked to a piperazine moiety, and finally, a difluorophenyl group as a substituent. The spectral studies mentioned in the first paper for the characterization of newly synthesized compounds could be applicable for the analysis of the compound as well . These studies would typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Molecular Interaction and Antagonist Activity
One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the compound's potential for detailed pharmacological analysis and its role in receptor binding and activity modulation (Shim et al., 2002). This research contributes to understanding the structural and conformational requirements for receptor antagonism, offering insights into the therapeutic potential of related compounds.
Anticancer and Antituberculosis Applications
Another study synthesized derivatives of a closely related compound to assess their anticancer and antituberculosis activities. This research demonstrated that some synthesized derivatives exhibit significant activity against human breast cancer cell lines and the bacterium responsible for tuberculosis, highlighting the compound's versatility in treating diverse diseases (Mallikarjuna et al., 2014).
Antibacterial and Antifungal Agents
Research into novel pyrazole carboxamide derivatives, which include structural elements similar to the compound , has shown promising antibacterial and antifungal properties. These studies indicate potential applications in combating microbial infections, underscoring the importance of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives have been detailed, providing foundational knowledge for further exploration of these compounds in various scientific applications. This research offers insights into the chemical structure and properties, essential for designing compounds with specific biological activities (Hong-Shui Lv et al., 2013).
properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-22-16(11-15(21-22)12-5-6-12)23-7-9-24(10-8-23)18(25)17-13(19)3-2-4-14(17)20/h2-4,11-12H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNFJNOEDLJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone |
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